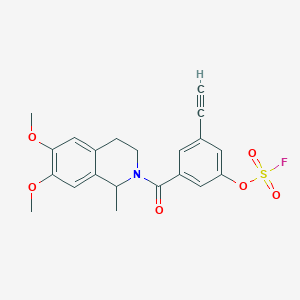![molecular formula C26H22O7 B2797268 3-(3,4-Dimethoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]chromen-2-one CAS No. 869079-62-9](/img/structure/B2797268.png)
3-(3,4-Dimethoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3,4-Dimethoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]chromen-2-one, also known as DMC, is a synthetic compound that belongs to the class of flavonoids. It has been studied extensively for its potential applications in various fields, including medicine, agriculture, and food industry.
Scientific Research Applications
Selective COX-2 Inhibition : A study by Rullah et al. (2015) characterized and investigated a closely related compound, 2-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-6-methoxy-4H-chromen-4-one, as a novel selective COX-2 inhibitor. Their in silico study provides insights into the molecular conformation and binding interactions responsible for COX-2 selectivity (Rullah et al., 2015).
Complexation Study of Novel Crown Ethers : Research by Gündüz et al. (2006) involved the preparation of dihydroxy-3-(3,4-dimethoxyphenyl)-2H-chromenones and their complexation study using conductometry. This research contributes to understanding the complexation properties of these compounds (Gündüz et al., 2006).
Phototransformation and Regioselective Photocyclisation : A study by Khanna et al. (2015) described the phototransformation of 2-(3-methoxyphenyl)-4H-chromen-4-ones, resulting in compounds with an exotic tetracyclic scaffold. This highlights their potential in phototransformation studies (Khanna et al., 2015).
Flavonolignoid Isolation and Characterization : Malan et al. (1994) isolated a flavonolignan from the heartwood of Distemonanthus benthyamianus, contributing to the field of natural product chemistry and potential therapeutic applications (Malan et al., 1994).
Synthesis of Warfarin Analogues : Alonzi et al. (2014) investigated polystyrene-supported catalysts for the synthesis of Warfarin and its analogues, demonstrating the role of these compounds in pharmaceutical synthesis (Alonzi et al., 2014).
Synthesis of Novel Chromenone Derivatives : The study by Svinyarov and Bogdanov (2015) reported a novel synthesis protocol for 3-(3,4-dihydroxyphenyl)-8-hydroxy-2H-chromen-2-one, adding to the synthetic methods for chromenone derivatives (Svinyarov & Bogdanov, 2015).
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O7/c1-29-19-8-4-16(5-9-19)22(27)15-32-20-10-6-18-12-21(26(28)33-24(18)14-20)17-7-11-23(30-2)25(13-17)31-3/h4-14H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTXQKCXVCQSTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2797193.png)
![1-(4-methylphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2797195.png)
![Ethyl 4-[[2-[3-[3-(cyclohexylamino)-3-oxopropyl]-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2797197.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2797201.png)


